1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene
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Overview
Description
1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of propargylamines. This compound is characterized by the presence of a propargyl group (prop-2-yn-1-yl) attached to a tetrahydronaphthalene ring system. Propargylamines are known for their versatility and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . Another approach includes the solvent-free synthesis of propargylamines via A3 and KA2 coupling reactions, which involve the reaction of cyclohexanone, amines, and alkynes under copper(II) chloride catalysis .
Chemical Reactions Analysis
1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen can be performed in the absence of an external photosensitizer, resulting in the formation of formamides . The compound can also participate in cyclocondensation reactions with phenyl isothiocyanate, leading to the formation of benzimidazole derivatives .
Scientific Research Applications
1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications. It is used as a synthon in Sonogashira cross-coupling reactions, which are essential in the synthesis of various organic compounds . Additionally, the compound’s derivatives have been studied for their biological activities, including anticancer, antifungal, and antiviral properties . The compound’s ability to act as a mechanistic and irreversible inhibitor of enzymes like ammonia monooxygenase makes it valuable in agricultural applications as a nitrification inhibitor .
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through energy transfer and single electron transfer pathways. For example, in the visible-light-induced oxidative formylation reaction, the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidation process.
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as N-(prop-2-yn-1-yl)-o-phenylenediamines and 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives . While these compounds share the propargyl group, they differ in their structural frameworks and specific applications. For instance, 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives exhibit prominent anticancer activity, whereas this compound is more versatile in its applications, ranging from organic synthesis to agricultural uses.
Properties
Molecular Formula |
C13H14 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-prop-2-ynyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H14/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h1,3-4,7,10-11H,5-6,8-9H2 |
InChI Key |
QPJPRDXFDABKBS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
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